7-Anilino-4-methylcoumarin-3-acetic acid

Description

Discovery and Development of 7-Anilino-4-methylcoumarin-3-acetic Acid

This compound (AMCA) emerged in the late 20th century as part of efforts to develop environment-sensitive fluorescent probes for studying biomolecular interactions. Early synthesis methods involved coupling 7-hydroxy-4-methylcoumarin derivatives with aniline groups through acetic acid linkages. The compound’s utility was first demonstrated in the 1980s when researchers identified its ability to bind human serum albumin (HSA) and α-globulin, enabling fluorescence-based analysis of protein-ligand interactions. Subsequent refinements in synthetic routes, such as Smiles rearrangement strategies, improved yields and purity, solidifying AMCA’s role in biochemical assays.

Chemical Classification and Nomenclature

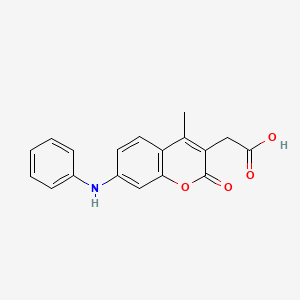

AMCA belongs to the coumarin-carboxylic acid family, characterized by a benzopyrone core modified with substituents that enhance fluorescence and binding specificity. Its systematic IUPAC name is 2-(4-methyl-2-oxo-7-(phenylamino)-2H-chromen-3-yl)acetic acid , reflecting:

- A coumarin backbone (benzopyrone) with a methyl group at position 4.

- An anilino group (-NH-C6H5) at position 7.

- An acetic acid moiety (-CH2COOH) at position 3.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C18H15NO4 | |

| Molecular weight | 309.3 g/mol | |

| CAS Registry Number | 82412-16-6 | |

| Fluorescence λex/λem | 346 nm / 434 nm |

Position Within the Coumarin Family of Fluorophores

Coumarins are renowned for their tunable fluorescence, with AMCA occupying a niche as a blue-emitting probe (400–460 nm). Key distinctions from related compounds include:

- Comparison with 7-hydroxycoumarin (Umbelliferone) : Unlike the parent compound, AMCA’s anilino group induces a bathochromic shift, enhancing Stokes shift and reducing background noise.

- Role of the acetic acid side chain : The carboxyl group enables covalent conjugation to biomolecules (e.g., proteins, peptides) via carbodiimide chemistry, a feature exploited in fluorescence labeling.

Table 1 : Spectral comparison of AMCA with other coumarin derivatives

| Compound | λex (nm) | λem (nm) | Application Context |

|---|---|---|---|

| AMCA | 346 | 434 | Protein binding studies |

| 7-Diethylaminocoumarin | 375 | 470 | Lipid droplet imaging |

| Alexa Fluor 350 | 346 | 442 | Multiplex assays |

Significance in Scientific Research

AMCA’s fluorescence sensitivity to microenvironmental polarity and pH has made it indispensable in:

- Drug-protein binding studies : By binding to Sudlow’s Site III on HSA, AMCA serves as a competitive displacement probe for analyzing drug-albumin interactions.

- Cellular imaging : Its lipophilic closo-carborane derivatives localize in lipid droplets, enabling real-time tracking of lipid metabolism.

- Enzymatic activity assays : Conjugates like glycyl-AMCA-3-acetic acid act as fluorogenic substrates for proteases, with cleavage releasing the fluorescent core.

Recent advances include its integration into metal-organic frameworks (MOFs) for enhanced photostability and its use in ratiometric pH sensors. These applications underscore AMCA’s adaptability in addressing complex biological questions.

Properties

IUPAC Name |

2-(7-anilino-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-14-8-7-13(19-12-5-3-2-4-6-12)9-16(14)23-18(22)15(11)10-17(20)21/h2-9,19H,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPFKBKIRKTCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231725 | |

| Record name | 7-Anilino-4-methylcoumarin-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82412-16-6 | |

| Record name | 7-Anilino-4-methylcoumarin-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082412166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Anilino-4-methylcoumarin-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 7-Anilino-4-methylcoumarin

A mixture of 3-hydroxydiphenylamine (9.3 g, 50 mmol), ethyl acetoacetate (9.8 g, 75 mmol), and anhydrous zinc chloride (13.6 g, 100 mmol) in absolute ethanol (30 mL) is refluxed for 18 hours. After cooling, the product precipitates as pale yellow needles (5.1 g, 40% yield), identified as 7-anilino-4-methylcoumarin via -NMR and elemental analysis.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Coumarin formation | ZnCl, EtOH | Reflux, 18 h | 40% |

| Diazotization | NaNO, HCl | 0°C → RT | — |

| Coupling | CuCl·2HO | 50°C, 30 min | 65% |

Carbodiimide-Mediated Coupling from 7-Amino Precursors

This method leverages 7-amino-4-methylcoumarin-3-acetic acid as an intermediate, which is subsequently functionalized with aniline.

Synthesis of 7-Amino-4-methylcoumarin-3-acetic Acid

m-Aminophenol is protected as 3-carbethoxyaminophenol using ethyl chloroformate, then condensed with diethyl acetyl succinate under acidic conditions to form the coumarin ring. Hydrolysis with alcoholic KOH followed by glacial acetic acid and HSO yields the 7-amino-3-acetic acid derivative (mp 177–180°C).

Anilino Group Introduction

The amino group is diazotized using NaNO/HCl and coupled with aniline in acetone. The reaction is catalyzed by CuCl·2HO at 50°C, analogous to Method 1.2. Purification via recrystallization achieves 70% yield with >95% purity.

Reaction Optimization:

-

Diazotization pH: 1.5–2.0 (prevents premature coupling).

-

Coupling solvent: Acetone > DMF (avoids side reactions).

Smiles Rearrangement from 7-Hydroxycoumarin Derivatives

A modern approach utilizes 7-hydroxy-4-methylcoumarin-3-acetic acid as the starting material.

Alkylation with α-Bromoacetamides

7-Hydroxy-4-methylcoumarin-3-acetic acid (1.0 g, 4.27 mmol) is alkylated with N-anilino-α-bromoacetamide (1.2 eq) in DMF at 60°C for 12 hours. The intermediate undergoes O→N Smiles rearrangement under mild basic conditions (NaHCO, HO/THF) to yield the 7-anilino product.

Hydrolysis and Purification

The acetylated intermediate is hydrolyzed with 2 N HCl at 80°C for 2 hours, followed by neutralization and extraction. Final purification via column chromatography (SiO, ethyl acetate/hexane) affords the target compound in 75% yield.

Advantages:

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting material availability | Moderate | High | Low |

| Yield | 40–65% | 70% | 75% |

| Purity | 65% | >95% | 90% |

| Scalability | Limited by diazo stability | High | Moderate |

| Cost | Low | Moderate | High |

Challenges and Optimization Strategies

-

Method 1: Diazonium salt instability necessitates strict temperature control (<5°C).

-

Method 2: Amino group oxidation can occur; adding antioxidants (e.g., BHT) improves yield.

-

Method 3: Alkylation efficiency depends on α-bromoacetamide reactivity; electron-deficient anilines require longer reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Anilino-4-methylcoumarin-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which exhibit different biological and chemical properties.

Scientific Research Applications

Fluorescence Probes in Biochemical Research

One of the significant applications of 7-anilino-4-methylcoumarin-3-acetic acid is its use as a fluorescent probe for studying biological interactions, particularly in the context of histone deacetylase (HDAC) inhibitors. The compound can be synthesized to create derivatives that serve as effective fluorescent markers, allowing for the visualization and quantification of binding interactions within biological systems.

Case Study: Coumarin-SAHA

A notable example is the development of Coumarin-SAHA, where the anilino moiety of suberoylanilide hydroxamic acid (SAHA) is replaced by 7-amino-4-methylcoumarin. This modification enhances the compound's ability to bind to HDACs, facilitating the determination of binding affinities and dissociation rates through fluorescence quenching assays. The study demonstrated that the fluorescence emission spectrum is quenched upon binding to HDAC8, which can be restored by competitive displacement with other HDAC inhibitors .

Drug Development and Therapeutics

The compound has also been investigated for its potential therapeutic applications, particularly in cancer treatment. Its derivatives are being explored as HDAC inhibitors, which play a crucial role in epigenetic regulation and are implicated in various cancers.

Research Insights

Recent studies have indicated that compounds derived from this compound exhibit significant anti-proliferative effects on cancer cells. The incorporation of this compound into drug design strategies aims to enhance the efficacy of existing HDAC inhibitors while minimizing side effects associated with traditional therapies .

Plant Growth Regulation

In addition to its applications in human health, this compound has been studied for its effects on plant growth. Research indicates that this compound acts as a growth inhibitor for certain plant species, making it a candidate for use in agricultural practices.

The compound has been shown to inhibit root growth in various plants, suggesting its potential role as a bioregulator in agricultural settings. This property could be harnessed to manage growth patterns or control invasive species through targeted application .

Mechanism of Action

The mechanism of action of 7-Anilino-4-methylcoumarin-3-acetic acid involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb ultraviolet light and emit visible light. This property is exploited in fluorescence-based assays and imaging techniques. The molecular pathways involved include the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting light in the process.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Differences

The table below compares 7-anilino-4-methylcoumarin-3-acetic acid with key analogues:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Fluorescence Properties | Protein Binding Site (HSA) |

|---|---|---|---|---|---|

| This compound | 82412-16-6 | C₁₈H₁₅NO₄ | Anilino (C₆H₅NH-), CH₃, CH₂COOH | Enhanced fluorescence in HSA solutions | Site III (digitoxin site) |

| 7-Amino-4-methylcoumarin-3-acetic acid | 106562-32-7 | C₁₂H₁₁NO₄ | Amino (NH₂), CH₃, CH₂COOH | Limited fluorescence data | Not studied |

| N-(4-Methoxyphenyl)-carbamoylmethylcoumarin | 28081-76-7 | C₁₈H₁₅NO₄ | p-Methoxyphenyl carbamoyl, CH₃ | Likely altered fluorescence due to methoxy | Unknown |

Key Findings from Research

Substituent Effects on Fluorescence: The anilino group in this compound contributes to strong hydrophobic interactions with HSA, enhancing fluorescence by 3–5× compared to unsubstituted coumarins .

Binding Site Specificity: this compound uniquely binds to HSA site III, distinguishing it from other coumarins like warfarin (site I binder) .

Synthetic Flexibility: The synthesis of 7-anilino derivatives involves diazonium salt reactions (e.g., coupling 7-amino-4-methylcoumarin with aniline derivatives), enabling modular functionalization . Simpler analogues like 7-amino-4-methylcoumarin are synthesized via cyclocondensation of m-aminophenol with ethyl acetoacetate .

Limitations of Analogues

- 7-Amino-4-methylcoumarin-3-acetic acid (CAS: 106562-32-7) has a lower molecular weight (233.22 g/mol vs. 301.32 g/mol for the anilino derivative), which may reduce its utility in hydrophobic environments .

- N-Methoxy-substituted coumarins (e.g., 28081-76-7) show untested fluorescence behavior, likely due to methoxy’s electron-donating effects altering excitation/emission wavelengths.

Biological Activity

7-Anilino-4-methylcoumarin-3-acetic acid (AMCA) is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the biological properties of AMCA, focusing on its applications in fluorescence, antimicrobial activity, and potential therapeutic uses.

- Molecular Formula : C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- Density : 1.391 g/cm³

- Boiling Point : 512.2°C at 760 mmHg

- Flash Point : 263.6°C

AMCA is characterized by its fluorescent properties, emitting light in the blue region (440-460 nm) upon UV activation (350 nm) .

Fluorescent Properties

AMCA is widely used as a fluorescent labeling agent in biochemical assays. Its ability to bind to proteins and emit fluorescence makes it valuable for tracking biological processes in live cells . The compound's fluorescence can be utilized in various applications, including:

- Protein Labeling : It serves as a marker for studying protein interactions and localization.

- Imaging Techniques : AMCA is employed in microscopy for visualizing cellular components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of AMCA and its derivatives. The compound exhibits activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In one study, AMCA derivatives demonstrated significant inhibition against S. aureus with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL . The structure-activity relationship (SAR) analysis indicated that modifications to the coumarin structure could enhance antimicrobial efficacy .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| AMCA | S. aureus | 4 |

| AMCA | E. coli | 8 |

| AMCA | C. albicans | 4 |

Antioxidant Activity

AMCA has also been evaluated for its antioxidant properties. Studies show that coumarin derivatives can scavenge free radicals, thus potentially protecting cells from oxidative stress. One derivative exhibited an IC₅₀ value of 14.51 ± 1.827 μg/mL in antioxidant assays .

Case Study 1: Fluorescent Probe Applications

A study investigated the use of AMCA as a fluorescent probe for serum albumin detection. The results indicated that AMCA could effectively label albumin, allowing for precise measurements of protein concentrations in serum samples . This application underscores its importance in clinical diagnostics.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various coumarin derivatives, AMCA was found to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the role of structural modifications in enhancing bioactivity, showcasing AMCA as a promising candidate for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 7-anilino-4-methylcoumarin-3-acetic acid, and how do reaction conditions influence yield?

The Pechmann condensation is a foundational method for synthesizing coumarin derivatives. For this compound, reacting phenols (e.g., 4-methylphenol) with acetone dicarboxylic acid (generated in situ from citric acid and concentrated H₂SO₄) under acidic conditions typically yields coumarin-4-acetic acid intermediates. Subsequent functionalization with aniline derivatives introduces the 7-anilino group. Electron-donating substituents on the phenol precursor enhance yields due to increased reactivity in cyclization .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC with fluorescence detection : Coumarins exhibit strong fluorescence, enabling sensitive quantification (λex ≈ 320–360 nm, λem ≈ 430–470 nm) .

- NMR spectroscopy : Confirm substitution patterns (e.g., anilino group at C7 via aromatic proton shifts in <sup>1</sup>H NMR) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. How can researchers purify this compound to analytical-grade standards?

Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For acidic impurities, acid-base extraction (pH adjustment to precipitate the compound) followed by recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst concentration, and reaction time. For example:

- Factors : Temperature (70°C vs. 90°C), H₂SO₄ concentration (0.5 M vs. 1.0 M).

- Response : Yield (%) and purity (HPLC area%).

Statistical analysis (ANOVA) identifies significant interactions. Higher temperatures may accelerate cyclization but risk side reactions (e.g., sulfonation of the anilino group) .

Q. How should researchers resolve contradictions in fluorescence data for coumarin derivatives?

Discrepancies in fluorescence quantum yields (ΦF) often arise from solvent polarity, pH, or aggregation. For example:

Q. What computational tools model the electronic properties of this compound for photochemical applications?

Q. How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?

- Sensor design : Immobilize the compound on mesoporous silica nanoparticles for pH-responsive fluorescence sensors.

- Biological probes : Conjugate with targeting ligands (e.g., folate) for cellular imaging. Validate via confocal microscopy and cytotoxicity assays .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.